molecular formula C19H23ClN4O2 B4514779 6-chloro-N-[2-(cyclopentylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

6-chloro-N-[2-(cyclopentylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B4514779
M. Wt: 374.9 g/mol
InChI Key: LJZHBFRNUBUBKI-UHFFFAOYSA-N
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Description

6-Chloro-N-[2-(cyclopentylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound belonging to the beta-carboline family. Beta-carbolines are a class of alkaloids known for their diverse biological activities, including their role as neurotransmitter receptor ligands and potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the beta-carboline core. One common approach is the Biltz synthesis, which involves the cyclization of tryptamine derivatives under acidic conditions. Subsequent chlorination and introduction of the cyclopentylamino group are achieved through specific reagents and reaction conditions.

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction parameters to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Generation of various substituted beta-carbolines.

Scientific Research Applications

This compound has garnered interest in various scientific fields due to its unique properties:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: Its interaction with neurotransmitter receptors makes it a valuable tool in neuropharmacology research.

  • Medicine: Potential therapeutic applications include the treatment of neurological disorders and as an anti-inflammatory agent.

  • Industry: It is used in the development of new chemical entities for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as neurotransmitter receptors. The cyclopentylamino group enhances its affinity for these receptors, leading to modulation of neurotransmitter activity and subsequent physiological responses.

Comparison with Similar Compounds

  • 6-Chloro-N-(2-cyclopentylaminoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

  • 6-Chloro-N-(2-aminopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Uniqueness: The presence of the cyclopentylamino group in this compound distinguishes it from similar beta-carbolines, providing enhanced binding affinity and selectivity towards its molecular targets.

This detailed overview highlights the significance of 6-Chloro-N-[2-(cyclopentylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide in scientific research and its potential applications across various fields

Properties

IUPAC Name

6-chloro-N-[2-(cyclopentylamino)-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2/c20-12-5-6-16-15(9-12)14-7-8-24(11-17(14)23-16)19(26)21-10-18(25)22-13-3-1-2-4-13/h5-6,9,13,23H,1-4,7-8,10-11H2,(H,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZHBFRNUBUBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-N-[2-(cyclopentylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
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6-chloro-N-[2-(cyclopentylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
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6-chloro-N-[2-(cyclopentylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
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6-chloro-N-[2-(cyclopentylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
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6-chloro-N-[2-(cyclopentylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
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6-chloro-N-[2-(cyclopentylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

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